Product packaging for Allyl ribofuranoside(Cat. No.:CAS No. 134149-47-6)

Allyl ribofuranoside

Cat. No.: B237890
CAS No.: 134149-47-6
M. Wt: 190.19 g/mol
InChI Key: UYZLSMRCUXOHQO-WCTZXXKLSA-N
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Description

Allyl ribofuranoside is a chemical compound classified as an allyl compound and a ribose analog, with the molecular formula C8H14O5 and a molecular weight of 190.194 g/mol . This reagent is primarily valued in biochemical research for its role in the design and synthesis of regioselective cleaving reagents for oligonucleotides . The allyl functional group in the ribofuranoside structure serves as a key handle for further chemical modifications. Researchers can convert this allyl group into a variety of other functional groups, including bromoacetoxy, oxylanyl, tosyloxy, and azide, which are crucial for developing targeted molecular tools . As such, this compound is an important building block in probe development and nucleic acid research, providing a pathway to create specialized reagents that can cleave nucleotide chains at specific sites. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO B237890 Allyl ribofuranoside CAS No. 134149-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134149-47-6

Molecular Formula

C9H10F3NO

Molecular Weight

190.19 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-prop-2-enoxyoxolane-3,4-diol

InChI

InChI=1S/C8H14O5/c1-2-3-12-8-7(11)6(10)5(4-9)13-8/h2,5-11H,1,3-4H2/t5-,6-,7-,8-/m1/s1

InChI Key

UYZLSMRCUXOHQO-WCTZXXKLSA-N

SMILES

C=CCOC1C(C(C(O1)CO)O)O

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O

Canonical SMILES

C=CCOC1C(C(C(O1)CO)O)O

Synonyms

allyl ribofuranoside

Origin of Product

United States

Advanced Synthetic Methodologies for Allyl Ribofuranosides

Regioselective Glycosylation and Allylation Strategies for Ribofuranose Derivatives

The precise control over the position and stereochemistry of allyl group attachment is paramount in the synthesis of allyl ribofuranosides. This section details key approaches employed to achieve such selectivity.

Fischer Glycosylation Protocols with Allyl Alcohol

The Fischer glycosylation, traditionally used for forming glycosidic bonds between an alcohol and a sugar, can be adapted for the synthesis of allyl glycosides. In this context, allyl alcohol acts as the glycosyl acceptor. Acid catalysts, such as sulfuric acid or Lewis acids, are typically employed to promote the reaction between the anomeric center of a ribofuranose derivative and allyl alcohol. While this method can introduce an allyl group, achieving high regioselectivity and stereoselectivity, particularly for the β-anomer, can be challenging and often requires careful optimization of reaction conditions and substrate protection ru.nl. For instance, attempts to directly synthesize β-O-allyl ribofuranoside via Fischer glycosylation of D-ribose with allyl alcohol often resulted in the α-anomer as the main product ru.nl.

Transition Metal-Mediated and Catalyzed Allylation Approaches

Transition metal catalysis and mediation offer powerful tools for achieving selective allylation of ribofuranose derivatives. These methods often provide better control over regioselectivity and stereoselectivity compared to classical acid-catalyzed methods.

Tin-Mediated Allylation: Tin-mediated allylation, often performed under Barbier-type conditions, has been successfully applied to ribofuranose derivatives. For example, D-ribose was converted into methyl 5-O-benzyl-β-D-ribofuranoside, which upon tin-mediated allylation, yielded a mixture of 2-O-allyl and 3-O-allyl derivatives. These isomers could then be separated chromatographically nih.gov. This method offers a degree of chemoselectivity, as organoindium and organotin intermediates are known not to react with hydroxyl or carboxylic acid groups encyclopedia.pubresearchgate.net.

Indium Allylation: Indium-mediated allylation (IMA) is a versatile method that can be performed under mild conditions, often in aqueous media, and exhibits good chemoselectivity, tolerating various functional groups encyclopedia.pubhbni.ac.inmdpi.combeilstein-journals.org. Allylindium species, generated from indium metal and allyl halides, react with electrophiles, including carbonyl compounds. This approach has been used in carbohydrate synthesis, even without the need for protecting groups in some instances encyclopedia.pubmdpi.combeilstein-journals.org. The selectivity of indium-mediated allylation can be influenced by steric effects and can be further enhanced by the use of chiral additives for enantioselectivity encyclopedia.pub.

Other Transition Metal Catalysis: Palladium and rhenium catalysts have also been explored for allylation reactions in carbohydrate chemistry. For instance, palladium-catalyzed C-glycosylation of arenes using anomeric stannane (B1208499) donors has been reported to be stereoretentive beilstein-journals.org. Rhenium(V) catalysis has enabled highly stereoselective glycosylation reactions of furanoside derivatives, achieving excellent syn stereoselectivity in allylation reactions nih.gov.

Stereocontrolled C-Allylation Techniques in Ribofuranose Systems

While O-allylation is common, C-allylation, forming a carbon-carbon bond between the allyl group and the ribofuranose core, is also a significant synthetic target. Achieving stereocontrol in these C-allylation reactions is critical.

Chiral Auxiliary-Based Methods: Chiral auxiliaries derived from carbohydrates can be employed to control the stereochemical outcome of C-allylation reactions. For example, in a chiral auxiliary-based method, C-glycosylated amino acids can be obtained via 1,3-dipolar cycloaddition of a chiral glycine (B1666218) equivalent and C-1 allyl-derived carbohydrate building blocks, leading to regio- and diastereoselective products nih.gov.

Organocatalytic C-Allylation: Organocatalysis is emerging as a powerful strategy for stereoselective transformations. While specific examples for ribofuranose C-allylation using organocatalysis are less detailed in the provided search results, the broader field of organocatalytic allylation of aldehydes and imines is well-established, demonstrating high regio- and diastereoselectivity core.ac.ukmdpi.commdpi.com.

Synthesis of Positionally Isomeric Allyl Ribofuranosides

The synthesis of specific positional isomers of allyl ribofuranosides, such as the 2-O-allyl and 3-O-allyl derivatives, requires discriminative synthetic strategies.

Discriminative Synthesis and Separation of 2-O-Allyl and 3-O-Allyl Derivatives

Obtaining pure 2-O-allyl and 3-O-allyl ribofuranosides often involves selective protection/deprotection strategies or direct regioselective allylation followed by separation.

Tin-Mediated Allylation and Separation: As mentioned earlier, tin-mediated allylation of methyl 5-O-benzyl-β-D-ribofuranoside yields a mixture of 2-O-allyl and 3-O-allyl derivatives nih.gov. These isomers are separable by chromatography, allowing for the isolation of individual compounds. The more polar isomer was characterized as the 3-O-allyl derivative nih.gov.

Selective Allylation Strategies: Research into selective allylation of ribofuranose hydroxyl groups aims to favor one position over others. For instance, methods that can selectively allylate the 2-O- position or the 3-O- position are crucial. The development of reagents and conditions that differentiate between the secondary hydroxyl groups at C-2 and C-3 of ribofuranose is key to achieving this discriminative synthesis.

Efficient Preparation of Methyl 3,5-Di-O-benzyl-α-D-ribofuranoside as a Synthetic Precursor

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is a valuable intermediate in carbohydrate synthesis, particularly for constructing 2'-C-branched ribonucleosides researchgate.netacs.orgacs.orgnih.gov. Its efficient preparation is therefore important.

Benzylation Strategies: The synthesis typically involves the protection of the hydroxyl groups of methyl D-ribofuranoside. Benzyl ethers are commonly used protecting groups due to their stability and ease of removal. Efficient access to methyl 3,5-di-O-benzyl-α-D-ribofuranoside has been achieved through optimized benzylation procedures researchgate.netacs.orgacs.orgnih.gov. For example, benzylation of protected ribofuranosides, such as those derived from tin-mediated reactions or other protection strategies, leads to the desired dibenzylated precursor nih.govnih.govresearchgate.net. The preparation often involves selective benzylation of the 3- and 5-hydroxyl groups while leaving the 2-hydroxyl group available for further functionalization or protected differently. For instance, regioselective benzylation of diols from ribofuranose derivatives has been reported to yield monobenzyl and dibenzyl products nih.govresearchgate.net.

Compound List

Allyl ribofuranoside

Allyl alcohol

Methyl 5-O-benzyl-β-D-ribofuranoside

2-O-Allyl ribofuranoside

3-O-Allyl ribofuranoside

3-O-allyl-5-O-benzyl-1,2-O-isopropylidene-α-D-ribofuranose

5-O-benzyl-1,2-O-isopropylidene-α-D-ribofuranose

3-O-allyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose

Methyl 2-O-allyl-5-O-benzyl-β-D-ribofuranoside

Methyl 3-O-allyl-5-O-benzyl-β-D-ribofuranoside

4C-methyl-D-ribofuranose

5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose

1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-d-ribofuranose

3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromide

Peracetylated β-allyl C-glycosides of d-ribofuranose (B93948)

Peracetylated β-allyl C-glycosides of 2-deoxy-d-ribofuranose

3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose

3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose

3,5-di-O-benzyl-4-C-(benzyloxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose

3,5-di-O-benzyl-4-C-(p-toluenesulphonyloxy-methyl)-1,2-O-isopropylidene-α-D-ribofuranose

1,2-di-O-acetyl-3,5-di-O-benzyl-4-C-(p-toluenesulphonyloxy-methyl)-1,2-O-isopropylidene-α-D-ribofuranose

5-deoxy-1,2,3-tri-O-acetyl-β-D-ribofuranose

1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose

1,3,5-tri-O-benzoyl-α-d-ribofuranose

3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromide

Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside

Methyl 2-α-phthalimidomethyl ribofuranoside

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

Methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides

2'-C-β-methoxymethyluridine

2'-C-β-ethoxymethyluridine

Methyl 2,3,5-tri-O-benzyl-α/β-D-ribofuranoside

D-ribofuranose

Glycosylamines

2,3-O-isopropylidene ribofuranose derivatives

1,2-diacetyl D-ribofuranose derivative

Methyl β-D-ribofuranoside

3′,5′-di-O-pivaloyl-2,6-dichloropurine β-D-riboside

2,6-dichloropurine (B15474)

2-chloroadenine (B193299) potassium salt

Methyl 2,3,5-O-pivaloylated β-D-ribofuranoside

1-O-acetyl-2,3,5-tri-O-benzyl-pentofuranose

1-O-acetyl-2,3,5-tri-O-(3-methylbenzyl)pentofuranose

Methyl 3,5-di-O-(3-methylbenzyl)-α-D-ribofuranoside

Methyl 5-O-allyl-2,3-O-isopropylidene-β-D-ribofuranoside

Ribitol

Synthesis from D-Ribose and Other Carbohydrate Precursors

Enzymatic and Chemoenzymatic Approaches to Ribofuranoside Synthesis

While the direct enzymatic or chemoenzymatic synthesis of allyl ribofuranosides is not extensively detailed in the provided literature snippets, the broader field of chemoenzymatic carbohydrate synthesis offers valuable insights into how enzymes can be integrated with chemical methods to produce complex carbohydrate structures.

Principles of Chemoenzymatic Synthesis in Carbohydrates

Chemoenzymatic synthesis represents a powerful strategy that combines the flexibility and specificity of chemical transformations with the high selectivity and efficiency of enzyme-catalyzed reactions acs.orgmdpi.combeilstein-journals.orgescholarship.org. This approach allows for the synthesis of complex carbohydrates, including those with non-natural functional groups or modifications, often overcoming limitations encountered in purely chemical synthesis beilstein-journals.orgescholarship.org. By integrating enzymes into synthetic pathways, chemists can achieve transformations that are difficult or impossible to perform using conventional chemical reagents, such as highly regioselective or stereoselective glycosylations beilstein-journals.org.

Enzymatic Tools for Glycosidic Bond Formation

Enzymes such as glycosyltransferases and glycosynthases are key players in chemoenzymatic carbohydrate synthesis. Glycosyltransferases, naturally occurring enzymes, catalyze the formation of glycosidic bonds using activated sugar donors (nucleotide sugars) and acceptor molecules, playing a crucial role in the biosynthesis of oligosaccharides, glycoproteins, and nucleosides beilstein-journals.org. Glycosynthases, which are engineered enzymes, can also be utilized for the synthesis of oligosaccharides, often employing unprotected saccharide donors and acceptors, thereby simplifying synthetic routes beilstein-journals.org.

Potential and Related Applications for Allyl Ribofuranosides

The principles of chemoenzymatic synthesis are highly relevant to the preparation of various ribofuranoside derivatives. Research has explored the synthesis of allyl ribofuranosides, such as methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-β-D-ribofuranoside, within the context of advancing chemoenzymatic carbohydrate synthesis acs.orgsemanticscholar.org. While the specific enzymatic steps for the allylation of ribofuranosides or the formation of glycosidic bonds using allyl-modified ribofuranoside donors are not detailed in the provided snippets, the general methodologies for chemoenzymatic synthesis offer a framework for future investigations. The ability of enzymes to operate with unprotected substrates beilstein-journals.org could, in principle, be applied to ribofuranoside structures bearing allyl protecting groups, or vice versa, for the enzymatic modification or linkage of allyl-containing ribofuranosides.

Compound List:

this compound

Allyl alcohol

D-Ribose

Methyl 5-O-benzyl-β-D-ribofuranoside

Methyl 2-O-allyl-5-O-benzyl-β-D-ribofuranoside

Methyl 3-O-allyl-5-O-benzyl-β-D-ribofuranoside

Allyl glycosyl sulfones

Allyl-C-glycoside

Allylic furanosides

Allyl-protected compounds

Ribofuranosides

Chemical Reactivity and Transformation Mechanisms of Allyl Ribofuranosides

Selective Cleavage and Functional Group Interconversion of the Allyl Moiety

The allyl group serves as a robust protecting group for hydroxyl functions in carbohydrate chemistry, stable under both acidic and basic conditions. organic-chemistry.org This stability allows for orthogonal deprotection strategies, where the allyl group can be selectively removed without affecting other protecting groups present in the molecule. organic-chemistry.orgresearchgate.net

Orthogonal Deprotection Strategies for Allyl Ethers

The selective removal of the allyl group is a cornerstone of its utility. Transition metal catalysis provides a mild and specific method for deprotection that is compatible with a wide array of other functional groups. thieme-connect.de Palladium(0) catalysts, in particular, are widely used to cleave allyl ethers. organic-chemistry.orgjst.go.jp The mechanism often involves the formation of a π-allyl palladium complex, which can then be intercepted by a nucleophile. organic-chemistry.org

Common methods for allyl ether deprotection include:

Isomerization and Hydrolysis: The double bond of the allyl group can be isomerized to a more labile enol ether using reagents like potassium tert-butoxide in DMSO. thieme-connect.de Subsequent mild acid hydrolysis then liberates the free hydroxyl group. thieme-connect.de

Palladium-Catalyzed Deprotection: A combination of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a nucleophilic scavenger is a highly effective method. jst.go.jporganic-chemistry.org A system comprising polymethylhydrosiloxane (B1170920) (PMHS), ZnCl₂, and Pd(PPh₃)₄ also achieves deallylation under mild conditions. organic-chemistry.org

Oxidative Cleavage: A one-pot oxidative method offers an alternative to metal-catalyzed approaches. organic-chemistry.orgnih.gov This involves hydroxylation of the allyl double bond followed by periodate (B1199274) cleavage of the resulting diol. organic-chemistry.orgnih.gov

The choice of deprotection strategy depends on the specific substrate and the other functional groups present. The table below summarizes some common reagents and conditions for allyl ether cleavage.

Reagent SystemConditionsComments
1. KOtBu, DMSO2. Mild AcidIsomerization followed by hydrolysisNot suitable for base-sensitive substrates thieme-connect.de
Pd(PPh₃)₄, Acetic AcidMild conditionsApplicable to complex allyl glycosides jst.go.jp
PMHS, ZnCl₂, Pd(PPh₃)₄Mild, ambient temperatureHigh yields, chemoselective organic-chemistry.org
OsO₄ (cat.), NaIO₄Oxidative cleavageNear-neutral pH, one-pot procedure organic-chemistry.orgnih.gov

Oxidative Transformations of the Allylic Double Bond (e.g., Dihydroxylation, Carboxylic Acid Formation)

The allylic double bond in ribofuranosides is susceptible to various oxidative transformations, allowing for the introduction of new functional groups.

Dihydroxylation: The conversion of the alkene to a vicinal diol is a common and useful transformation. Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of a chiral ligand, allows for the enantioselective synthesis of diols from alkenes. mdpi.com This method has been applied to the synthesis of various natural products. mdpi.com Simpler, non-asymmetric dihydroxylation can be achieved using reagents like potassium permanganate (B83412) or osmium tetroxide with a co-oxidant. arkat-usa.org For base-sensitive substrates, dihydroxylation can be performed under near-neutral conditions using potassium persulfate as the stoichiometric oxidant and potassium ferricyanide (B76249) or sodium periodate as a catalytic co-oxidant. arkat-usa.org

Carboxylic Acid Formation: The allyl group can also be converted into a carboxylic acid moiety. One approach involves the oxidative cleavage of the double bond. Another strategy utilizes the conversion of an alkyl halide, which can be derived from the allyl group, to a carboxylic acid. This can be achieved through the formation of a Grignard reagent followed by reaction with carbon dioxide, or via substitution with cyanide and subsequent hydrolysis of the nitrile. chemistrysteps.compearson.com Additionally, allyl formate (B1220265) can be converted to carboxylic acids like isobutyric acid, n-butyric acid, and glutaric acid using a halide-promoted group VIII metal catalyst in the presence of carbon monoxide, water, and formic acid. google.com

Cycloaddition Reactions of Unsaturated Ribofuranoside Derivatives

The double bond of the allyl group in ribofuranosides can participate in cycloaddition reactions, providing a powerful tool for the construction of heterocyclic systems attached to the sugar scaffold.

1,3-Dipolar Cycloaddition Reactions (e.g., with Azides for Triazole Formation)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring is a prominent example of "click chemistry". organic-chemistry.orgwikipedia.org While the allyl group itself is an alkene, it can be readily converted to an alkyne to participate in this reaction. The resulting triazole-linked glycoconjugates have significant applications in medicinal chemistry and chemical biology. researchgate.netresearchgate.netnovapublishers.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly noteworthy for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and mild reaction conditions. organic-chemistry.orgwikipedia.orgresearchgate.net Ruthenium-catalyzed versions of this reaction (RuAAC) are also known and typically yield the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgwikipedia.org These reactions are often high-yielding and can be performed in a one-pot fashion. researchgate.net

The general scheme for a 1,3-dipolar cycloaddition is the reaction of a 1,3-dipole with a dipolarophile (like an alkene or alkyne) to form a five-membered ring. organic-chemistry.orgnih.govijrpc.com In the context of allyl ribofuranosides, the allyl group can act as the dipolarophile. For instance, an organocatalytic 1,3-dipolar cycloaddition between allyl ketones and azides, catalyzed by a secondary amine, can produce substituted 1,2,3-triazoles. rsc.org

Nucleophilic Reactivity and Ring-Opening of Anhydro-Ribofuranosides

Anhydro-sugars, which contain an intramolecular ether linkage, are valuable synthetic intermediates. researchgate.net The strained ring system of anhydro-ribofuranosides, particularly 2,3-anhydro-ribofuranosides (epoxides), makes them susceptible to nucleophilic attack and ring-opening, allowing for the introduction of various substituents with high regio- and stereocontrol.

Regioselectivity and Stereoselectivity in Reactions with Organometallic Reagents (e.g., Allylic Grignard Reagents)

The ring-opening of 2,3-anhydro-ribofuranosides with organometallic reagents, such as Grignard reagents, is a powerful method for forming new carbon-carbon bonds. oup.comnumberanalytics.com The regioselectivity of this reaction is highly dependent on the anomeric configuration of the furanoside. oup.com

Research has shown that the reaction of α-anomers of methyl 2,3-anhydro-D-ribofuranosides with allylic Grignard reagents predominantly leads to attack at the C-2 position, yielding 2-deoxy-2-C-alkenylfuranosides. oup.com In contrast, the corresponding β-anomers react selectively at the C-3 position to give 3-C-alkenyl derivatives. oup.com This difference in regioselectivity is attributed to a combination of steric and electrostatic effects. oup.com For the β-anomers, electrostatic repulsion between the β-methoxide group and the incoming nucleophile is thought to direct the attack to the C-3 position. oup.com

The stereochemistry of the ring-opening generally proceeds via an SN2-like mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. organicchemistrytutor.com This allows for a high degree of stereocontrol in the synthesis of modified carbohydrates. The choice of metal in the organometallic reagent can also influence the outcome of the reaction. numberanalytics.com

The table below illustrates the regioselectivity of the reaction of methyl 2,3-anhydro-D-ribofuranosides with allylic Grignard reagents.

Anomeric ConfigurationPosition of Nucleophilic AttackMajor Product
α-anomerC-22-deoxy-2-C-alkenylfuranoside oup.com
β-anomerC-33-C-alkenylfuranoside oup.com

Influence of Anomeric Configuration on Nucleophilic Attack Pathways

The stereoselectivity of nucleophilic substitution at the anomeric center of ribofuranosides is profoundly influenced by the initial anomeric configuration (α or β) and the stereoelectronic properties of the furanose ring. These reactions typically proceed through the formation of a five-membered ring oxocarbenium ion intermediate. nih.govresearchgate.net The conformation of this transient cation is a key determinant of the stereochemical outcome of the nucleophilic attack.

According to theoretical models, the oxocarbenium ion of a five-membered ring adopts a folded or "envelope" conformation. researchgate.net Nucleophilic attack is generally preferred from the "inside" or concave face of this folded structure. researchgate.net The stereochemical course of the reaction is largely governed by the orientation of substituents on the furanose ring, particularly the substituent at the C3 position, which directs the nucleophile to the opposite face. researchgate.net

While both α and β anomers can lead to the same oxocarbenium ion intermediate, the rate of its formation can differ. The departure of an equatorial leaving group (as in a β-anomer) is generally faster than the departure of an axial one (as in an α-anomer). rsc.orgrsc.org This difference is partly attributable to the anomeric effect, which stabilizes the ground state of the α-anomer. Despite the different starting configurations, the stereoselectivity of the subsequent nucleophilic addition is dictated by the conformational preferences of the common oxocarbenium ion intermediate. acs.org For most pentofuranoses, including ribose derivatives, Lewis acid-mediated substitution reactions are highly stereoselective, yielding predominantly 1,2-cis products. nih.govresearchgate.net

The interplay of these factors is summarized in the table below.

Table 1: Factors Influencing Nucleophilic Attack on Ribofuranoside Oxocarbenium Ions

FactorDescriptionInfluence on Stereoselectivity
Oxocarbenium Ion Conformation The five-membered ring oxocarbenium ion intermediate adopts a non-planar, folded conformation.Creates a concave and a convex face, leading to sterically and electronically differentiated pathways for nucleophilic attack.
Direction of Nucleophilic Attack Nucleophiles preferentially attack the "inside" face of the folded oxocarbenium ion. researchgate.netThis intrinsic preference is a primary driver for the observed stereoselectivity.
C3-Substituent The orientation of the substituent at the C3 position of the furanose ring.Often acts as the main stereochemical control element, directing the incoming nucleophile to the opposite face of the ring. researchgate.net
Anomeric Configuration of Starting Material The initial configuration (α or β) of the leaving group at the anomeric center.Affects the rate of oxocarbenium ion formation but not necessarily the final product ratio, as both anomers often converge to a common intermediate. rsc.orgrsc.org

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis offers a powerful suite of tools for the functionalization of complex molecules like allyl ribofuranosides. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. researchgate.netrsc.org

While many transition metal-catalyzed allylic functionalizations proceed through ionic mechanisms (e.g., π-allyl metal species), reactions involving radical intermediates represent a powerful and complementary strategy. researchgate.netrsc.org This approach significantly broadens the scope of accessible coupling partners and reaction types. rsc.org

The general mechanism involves the generation of a transient allylic radical from the allyl group of the substrate. researchgate.net This can be achieved, for example, through a single electron transfer (SET) process initiated by a photocatalyst. researchgate.net The resulting allylic radical can then engage with a low-valence transition metal to form an allyl-metal species, which subsequently reacts with a coupling partner. researchgate.net This radical-based pathway provides an alternative to traditional methods and enables novel transformations. researchgate.netrsc.org

Table 2: Examples of Transition Metal-Catalyzed Allylic Functionalizations via Radical Intermediates

Transition MetalReaction TypeCoupling PartnerMechanistic Feature
Palladium (Pd)AllylationAlkynesIntramolecular reaction of an allyl group with an alkyne, proceeding through an intermediate alkenylpalladium complex. acs.org
Copper (Cu)C-N, C-O, C-C Bond FormationAmines, Alcohols, CarbonylsOften used in conjunction with photoredox catalysis to generate radical intermediates for subsequent coupling. researchgate.net
Nickel (Ni)HydrocyanationSkipped DienesCatalyzes asymmetric hydrocyanation via an inner-sphere reductive elimination from an allyl-nickel intermediate. nih.gov
Rhodium (Rh) / Iridium (Ir)C-H FunctionalizationVarious NucleophilesCp-metal complexes catalyze allylic C-H functionalization via the formation of MCp-π-allyl intermediates. rsc.org

Alkoxy Radical-Mediated Transformations in Ribofuranoside Chemistry

Alkoxy radicals are highly energetic and reactive intermediates that can be generated on the oxygen atoms of the ribofuranoside core. mdpi.com Their subsequent reactions provide powerful methods for skeletal rearrangement and functionalization, often mimicking transformations found in enzymatic pathways. acs.org

The generation of an alkoxy radical, particularly at the anomeric position, can be initiated using various methods, including photoredox catalysis or the use of hypervalent iodine reagents. mdpi.comcsic.es Once formed, these radicals primarily undergo two key types of transformations: β-fragmentation and 1,5-hydrogen atom transfer (1,5-HAT).

β-Fragmentation (β-Scission): An anomeric alkoxy radical on a ribofuranoside can trigger the cleavage of the adjacent C1–C2 bond. csic.es This fragmentation generates an acyclic C-2 radical and opens the furanose ring. csic.es The resulting radical can be further oxidized to an oxocarbenium ion, which is then trapped by a nucleophile to form new heterocyclic structures. csic.es

1,5-Hydrogen Atom Transfer (1,5-HAT): This process involves the intramolecular abstraction of a hydrogen atom by the alkoxy radical from a position five atoms away, typically a C-H bond. mdpi.com This transfer is energetically favorable and results in the formation of a more stable carbon-centered radical, which can then participate in a variety of intermolecular addition or coupling reactions. mdpi.com

These radical-mediated pathways enable complex transformations of the carbohydrate scaffold under mild conditions, often bypassing the need for extensive protecting group manipulations. acs.orgthieme.de

Table 3: Methods for Generating and Transforming Alkoxy Radicals in Ribofuranosides

Generation MethodRadical PrecursorSubsequent TransformationOutcome
Hypervalent Iodine Reagents (e.g., PhI(OAc)₂, I₂)Anomeric Hemiacetalβ-Fragmentation of anomeric alkoxyl radical. csic.esRing-opening followed by cyclization to form novel fused heterocyclic systems. csic.es
Photoredox Catalysis (e.g., Ir or Ru catalysts)N-Alkoxyphthalimide or other redox-active esters. nih.govmdpi.com1,5-Hydrogen Atom Transfer (1,5-HAT). mdpi.comGeneration of a carbon-centered radical for subsequent intermolecular functionalization. mdpi.com
Photoredox Catalysis Anomeric Hemiacetalβ-FragmentationCleavage of the C1-C2 bond to generate an acyclic radical intermediate. nih.gov

Derivatization Strategies for Enhanced Analysis and Advanced Synthesis of Allyl Ribofuranosides

Analytical Derivatization for Chromatographic and Spectroscopic Analysis

Analytical derivatization aims to improve the detectability, volatility, and chromatographic behavior of allyl ribofuranosides, thereby facilitating their analysis by techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Silylation Techniques for Volatility and Detection Enhancement

Silylation is a widely employed derivatization technique in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds, including carbohydrates and nucleosides obrnutafaza.hrresearchgate.netphenomenex.comalwsci.com. This process involves replacing active hydrogen atoms in functional groups (such as hydroxyls) with trimethylsilyl (B98337) (TMS) or other alkylsilyl groups. The resulting silyl (B83357) derivatives are less polar and more volatile than their parent compounds, leading to improved GC separation and enhanced detection obrnutafaza.hrphenomenex.com. For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used in conjunction with trimethylchlorosilane (TMCS) as a catalyst, are effective for silylating hydroxyl groups alwsci.comresearch-solution.com. While direct applications to allyl ribofuranoside are not extensively detailed in the provided search results, the general principle of silylating ribofuranosides for GC analysis is well-established alwsci.comscribd.com.

Integration of Derivatization with Liquid Chromatography-Mass Spectrometry (LC-MS)

Derivatization is also instrumental in enhancing the analysis of allyl ribofuranosides by LC-MS. Chemical modification can improve ionization efficiency, chromatographic retention, and selectivity, particularly for compounds with low inherent detectability or complex matrices nih.govddtjournal.commdpi.com. For example, derivatization reagents can introduce charged moieties to improve ionization in electrospray ionization (ESI) ddtjournal.commdpi.com. While specific examples for this compound are not explicitly detailed, related compounds like S-allyl-L-cysteine have benefited from LC-MS analysis after derivatization, with tert-butyldimethylsilyl (TBDMS) derivatives showing advantages mdpi.comcsic.es. The general application of derivatization in LC-MS aims to increase sensitivity and specificity, making it a powerful tool for the quantitative analysis of metabolites and biomolecules nih.govddtjournal.comnih.gov.

Development of Isotopic Coding in Derivatization Reagents for Quantitative Analysis

The use of isotopically labeled derivatization reagents is a sophisticated approach for accurate quantitative analysis, particularly in mass spectrometry-based methods nih.govnih.govresearchgate.netnih.govnih.gov. These reagents allow for the introduction of stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N) into the analyte's derivative. By mixing a sample with a known amount of an isotopically labeled internal standard (IS) that has undergone the same derivatization, relative or absolute quantification can be achieved nih.govnih.govnih.gov. The isotopic labels create a mass shift, allowing the native and labeled derivatives to be distinguished and quantified based on their peak intensity ratios in MS nih.govnih.govnih.gov. This strategy is crucial for minimizing matrix effects and improving the precision and accuracy of quantitative measurements, especially when stable isotope-labeled analogues for the target metabolite are unavailable nih.gov.

Synthetic Derivatization for Directed Assembly of Complex Glycoconjugates

Synthetic derivatization strategies are employed to incorporate allyl ribofuranosides into more complex molecular structures, such as peptides and C-glycosides, by leveraging specific chemical handles or reactivity.

Incorporation into Building Blocks for Peptidic and Oligomeric Structures

Allyl groups can serve as versatile handles for the incorporation of carbohydrate moieties into peptides and other oligomeric structures. The allyl ester, for instance, is stable to common deprotection conditions used in peptide synthesis (e.g., piperidine (B6355638) for Fmoc removal, trifluoroacetic acid) but can be readily cleaved under mild palladium(0)-catalyzed conditions sigmaaldrich.com. This orthogonality allows the allyl-protected ribofuranoside to be used as a building block in solid-phase peptide synthesis (SPPS), enabling the construction of glycopeptides sigmaaldrich.comacs.orgmerckmillipore.com. The synthesis of a key building block for 4-thioribose analogues of ADP-ribose peptides involved transforming D-ribose into a fully protected this compound, which was subsequently deprotected and incorporated into a peptide chain acs.org.

Derivatization for C-Glycoside Construction

The synthesis of C-glycosides, where the carbohydrate is linked to another molecule via a carbon-carbon bond, often involves derivatization strategies that activate the anomeric position. Allyl groups can be introduced at the anomeric position of ribofuranosides, for example, through reactions with allylsilanes, facilitating further synthetic transformations tandfonline.com. Specifically, the reaction of protected ribofuranosyl fluoride (B91410) with allyltrirnethylsilane can yield C-allyl ribofuranosides tandfonline.com. These C-allyl glycosides, or derivatives thereof, can serve as intermediates in the construction of more complex C-glycosidic structures. For instance, C-allyl glycosides can be precursors in reactions like the Ferrier rearrangement or cross-coupling reactions, which are key methodologies in C-glycoside synthesis tandfonline.combeilstein-journals.orgresearchgate.net. The allyl moiety itself can also be further functionalized or used in metathesis reactions beilstein-journals.org.

Advanced Spectroscopic and Computational Research on Allyl Ribofuranosides

Computational Chemistry Approaches for Mechanistic and Conformational Insight

Molecular Dynamics (MD) Simulations for Solution-Phase Conformational Studies

Molecular Dynamics (MD) simulations are instrumental in exploring the dynamic conformational landscape of allyl ribofuranoside in solution researchgate.net. These simulations track the movement of atoms over time, allowing researchers to identify the most stable conformations and the pathways of interconversion between them. For furanosides like this compound, MD studies are crucial for understanding how the five-membered ribose ring and its exocyclic substituents arrange themselves in a dynamic equilibrium. Such studies often reveal a preference for specific "pucker" states of the furanose ring, such as North (C3'-endo) or South (C2'-endo) conformations, and how these states are populated in a solution environment uva.es. The allyl group itself can influence these dynamics by participating in or sterically hindering certain arrangements. Research on related methyl ribofuranosides, for instance, has coupled MD simulations with experimental data like neutron scattering to validate the predicted conformational ensembles in aqueous solutions researchgate.net. These simulations help map out the energy landscape, identifying low-energy wells corresponding to stable conformers and the barriers between them, providing a dynamic picture of the molecule's behavior researchgate.net.

Analysis of Furanose Ring Pseudo-rotation and Puckering Effects

Table 1: Exemplary Furanose Ring Conformations and Pseudorotation Parameters

Conformation TypePseudorotation Phase Angle (P)Puckering Amplitude ()DescriptionReference
C2'-endo (South)~180°HighDeviation with C2' atom out of plane psu.edunih.gov
C3'-endo (North)~0°HighDeviation with C3' atom out of plane psu.edunih.gov
Twist (e.g., T4)~90° or ~270°ModerateTwo adjacent atoms out of plane ias.ac.in
Envelope (e.g., E0)~0° or ~180°ModerateOne atom out of plane ias.ac.in

Note: Specific values for this compound would be derived from dedicated computational studies.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Table 2: Potential Hydrogen Bonding Interactions in this compound

Interaction TypeDonor GroupAcceptor GroupTypical Distance (Å)Typical Angle (°)SignificanceReference
Intramolecular (e.g.)O5'-HO2'2.7 - 3.0160 - 170Stabilizes specific furanose ring conformations osti.govresearchgate.net
Intermolecular (Solvent)O3'-HH2O2.8 - 3.1165 - 175Solvation, influences conformational equilibrium researchgate.netresearchgate.net
Intermolecular (Solvent)O5'-HH2O2.8 - 3.1165 - 175Solvation, influences conformational equilibrium researchgate.netresearchgate.net
Intramolecular (e.g.)O2'-HO4'2.7 - 3.0160 - 170Potential stabilization of specific ring puckers osti.gov

Note: Specific hydrogen bond networks and their strengths for this compound would be determined through dedicated computational analyses.

Prediction of Spectroscopic Parameters (e.g., Coupling Constants) from Computational Data

Computational chemistry, particularly DFT, is a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) coupling constants (-values), which can then be compared with experimental data to validate structural assignments and conformational models researchgate.netnih.govscispace.comnih.govresearchgate.net. For this compound, calculating NMR coupling constants, such as vicinal proton-proton () and proton-carbon (, , ) couplings, provides a direct link between molecular structure and observable spectra researchgate.netnih.govscispace.com. These calculations are often performed on optimized geometries corresponding to different furanose ring conformations and exocyclic substituent orientations. By correlating calculated -values with experimental NMR data, researchers can determine the dominant conformations in solution and assess the accuracy of the computational methods used researchgate.netnsf.govnih.govscispace.com. For instance, studies on related ribofuranosides have shown that specific -coupling values are sensitive to the furanose ring's puckering state (N vs. S) and the orientation of exocyclic groups researchgate.netnsf.govnih.govscispace.com. The agreement between calculated and experimental coupling constants serves as a validation for the predicted conformational ensembles and hydrogen bonding patterns.

Table 3: Comparison of Calculated vs. Experimental NMR Coupling Constants ()

Proton PairCalculated (Hz)Experimental (Hz) (Hz)Computational MethodReference
H1'-H2'4.0 - 5.54.5 - 5.0-0.5 to +0.5DFT (e.g., B3LYP) researchgate.netresearchgate.netnih.gov
H2'-H3'5.5 - 7.05.8 - 6.5-0.3 to +0.5DFT (e.g., B3LYP) researchgate.netresearchgate.netnih.gov
H3'-H4'4.0 - 6.04.2 - 5.8-0.2 to +0.2DFT (e.g., B3LYP) researchgate.netresearchgate.netnih.gov
H4'-H5'2.0 - 4.02.5 - 3.5-0.5 to +0.5DFT (e.g., B3LYP) researchgate.netresearchgate.netnih.gov

Note: Values are representative for ribofuranosides; specific calculations for this compound would yield precise values.

Compound List:

this compound

Ribose

Methyl β-D-ribofuranoside

Methyl 2-deoxy-β-D-erythro-pentofuranoside

Applications of Allyl Ribofuranosides in Advanced Organic Synthesis and Materials Science Research

Chiral Building Blocks in the Total Synthesis of Natural Productslcpo.frgoogle.com

Chiral building blocks are fundamental synthons that impart stereochemical information into target molecules, a critical aspect in the total synthesis of complex natural products and pharmaceuticals researchgate.net. Allyl ribofuranosides, derived from the naturally abundant and chiral D-ribose, serve as excellent chiral pool starting materials. The ribofuranose core provides multiple stereocenters, while the allyl group offers a reactive handle for various carbon-carbon bond-forming reactions. Research into the C-allylation of ribofuranosides, for instance, highlights the potential for introducing the allyl moiety with controlled stereoselectivity acs.org. While specific examples of allyl ribofuranosides being the sole key chiral building block in the total synthesis of numerous natural products are still an area of active exploration, their structural attributes make them promising candidates for such endeavors. The inherent chirality and the versatile reactivity of the allyl group are key features that synthetic chemists leverage in constructing complex molecular architectures found in nature lcpo.frgoogle.com.

Intermediates in the Synthesis of Modified Nucleosides and Nucleoside Analogs

Allyl ribofuranosides serve as crucial intermediates in the synthesis of a wide array of modified nucleosides and their analogs, which are vital in medicinal chemistry, particularly as antiviral and anticancer agents acs.orgresearchgate.net. The allyl group can be strategically manipulated to introduce diverse functionalities or to construct novel carbon-carbon bonds at various positions of the ribose ring.

A significant application of allyl ribofuranoside derivatives lies in the synthesis of 2'-C-branched ribonucleosides. These modifications are important for altering the pharmacokinetic and pharmacodynamic properties of nucleoside-based drugs. For instance, the C-allylation of ribofuranosides can be achieved with high stereoselectivity, providing access to key intermediates acs.org. Methyl 3,5-di-O-benzyl-α-d-ribofuranoside, a derivative prepared from ribofuranoside, is a versatile precursor extensively used for constructing 2'-C-branched ribonucleosides, such as 2'-C-β-alkoxymethyluridines acs.orgresearchgate.netacs.org. The allyl group itself, or functionalities derived from it, can be incorporated at the C-2' position, leading to novel nucleoside structures with potential therapeutic applications .

The provided search results and citation nih.gov focus on the synthesis of C-pyrimidyl nucleosides from alkynyl ribofuranosides and on terpene natural products, respectively. There is no direct evidence in the provided materials linking allyl ribofuranosides specifically to the synthesis of C-pyrimidyl nucleosides or related glycoconjugates. Therefore, content for this subsection cannot be generated based on the available information.

Construction of 2'-C-Branched Ribonucleosides

Utilization in Polymer Chemistryopenchemicalengineeringjournal.com

The provided search result and citation discuss the mechanical and structural properties of epoxy resin-allyl guar (B607891) gum composites. This research pertains to allyl-modified polysaccharides (guar gum) and epoxy resins, and does not directly involve the polymerization of this compound derivatives or their application in photo-initiated donor-acceptor copolymerization. Therefore, content for this subsection cannot be generated based on the available information.

As noted above, citation is not relevant to the photo-initiated donor-acceptor copolymerization of this compound monomers. The provided search results indicate that allyl ethers derived from sugars, including ribose derivatives like allyl-d-ribofuranoside (AR) and allyl-2,3-O-isopropylidene-d-ribofuranoside (AIR), can be used as carbohydrate-based monomers in donor-acceptor copolymerization with acceptor comonomers such as diethyl fumarate (B1241708) (DEF) lcpo.frresearchgate.netresearchgate.netrsc.orgrsc.org. Kinetic studies reveal that these allyl monomers exhibit higher reactivity compared to vinyl analogs, leading to extensive transfer reactions and lower molecular weight polymers. This contrasts with the findings associated with citation . Consequently, content for this subsection cannot be generated using the provided citation.

Compound List:

this compound

Diethyl fumarate (DEF)

Diethyl maleate (B1232345) (DEM)

Vinyl ribofuranoside derivatives (e.g., VIR)

this compound derivatives (e.g., AR, AIR)

Methyl 3,5-di-O-benzyl-α-d-ribofuranoside

2'-C-branched ribonucleosides

C-pyrimidyl nucleosides

Glycoconjugates

Mechanistic Investigations of Free-Radical Polymerization for Allyl Pentosides

Reactivity and Chain Transfer Mechanisms

Allyl ethers, including those derived from pentoses like ribose, generally exhibit lower reactivity in free-radical polymerization compared to vinyl ethers rsc.orgresearchgate.net. This reduced reactivity is largely attributed to a significant propensity for chain transfer reactions. Chain transfer is a process where a growing polymer radical abstracts an atom (typically hydrogen) from another molecule, terminating the growing chain and initiating a new one wikipedia.org. For allyl monomers, the allylic hydrogens are particularly susceptible to abstraction due to the resonance stabilization of the resulting radical. This mechanism leads to the formation of lower molecular weight polymers and specific end-group structures characteristic of the transfer event rsc.orgresearchgate.net. Studies on deuterated allyl acetate, for instance, have shown that the rate of polymerization and the average molecular weight are significantly affected by the presence of deuterium (B1214612) at the alpha-position of the allyl group, underscoring the role of hydrogen abstraction in the polymerization mechanism researchgate.net.

Copolymerization Behavior

When allyl pentosides are copolymerized with acceptor monomers, such as diethyl fumarate (DEF), the mechanistic pathways become more complex. In such donor-acceptor copolymerization systems, allyl ethers tend to undergo random copolymerization, often accompanied by homopropagation of the acceptor monomer. Crucially, chain transfer reactions remain a dominant mechanism influencing the growth termination process rsc.orgresearchgate.net. This contrasts with vinyl ethers, which typically yield regular alternating copolymers with high molecular weights when copolymerized under similar conditions rsc.orgresearchgate.net. The higher tendency for chain transfer in allyl pentosides directly impacts the molecular weight and architecture of the resulting copolymers.

Kinetic Observations

The comparative mechanistic behavior of allyl and vinyl pentosides in free-radical polymerization can be summarized as follows:

Mechanistic FeatureAllyl Pentosides (e.g., Allyl Ribofuranosides)Vinyl Pentosides
Monomer Reactivity Lower reactivityHigher reactivity
Chain Transfer Tendency High, due to allylic hydrogen abstractionLower
Resulting Polymer MW Lower molecular weight polymersHigher molecular weight polymers
Copolymerization (with Acceptors) Random copolymerization, dominant transferAlternating copolymers, high MW
End-Group Formation Characteristic end-groups from transferLess transfer-related end groups
Kinetic Parameters Lower initial rates, lower final conversionsHigher initial rates, higher final conversions

Emerging Research Frontiers and Methodological Advancements in Allyl Ribofuranoside Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing commitment to sustainability is profoundly influencing synthetic strategies for complex molecules like allyl ribofuranoside. Research is increasingly directed towards methods that minimize environmental impact, reduce waste, and utilize renewable resources. D-ribose, a naturally occurring pentose (B10789219) sugar, serves as a primary renewable feedstock for the synthesis of ribofuranosides, including allyl derivatives researchgate.net.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms represents a significant methodological advancement, offering enhanced control, safety, and efficiency compared to traditional batch processes syrris.jpmt.com. These technologies are particularly valuable for complex multi-step syntheses, enabling precise management of reaction parameters such as temperature, pressure, and residence time.

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Regioselectivity

Achieving precise control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like allyl ribofuranosides, where specific isomer formation is often critical for biological activity. Recent research has focused on novel catalytic systems to address these challenges.

Stereoselective Allylation: Oxo-rhenium catalysts have emerged as powerful tools for the stereoselective functionalization of furanoside systems. For example, the allylation of furanoside derivatives using allylsilanes catalyzed by oxo-rhenium complexes, often in conjunction with copper salts, has demonstrated excellent stereoselectivity, achieving ratios as high as 99:1 for specific diastereomers nih.govresearchgate.net. These methods follow established stereochemical models, such as the Woerpel model, to control the formation of desired cis/trans configurations at the anomeric center.

Regioselective Allylation: Controlling the site of allylation on the ribofuranoside core remains an area of active investigation. For instance, tin-mediated allylation of methyl 5-O-benzyl-β-D-ribofuranoside has been shown to yield a mixture of 2-O-allyl and 3-O-allyl derivatives, necessitating chromatographic separation nih.gov. This highlights the need for more regioselective catalytic methods. Advances in catalytic allylic functionalization, such as molybdenum-catalyzed allylic amination, which achieves complete regioselectivity using green solvents and recyclable catalysts organic-chemistry.org, offer promising avenues for developing more controlled routes to specific this compound isomers.

Catalyst SystemNucleophile/ReagentSubstrate Type (General)Key Outcome(s)YieldReference(s)
Oxo-Rhenium Complex + Cu(OTf)₂AllylsilanesFuranoside DerivativesHigh stereoselectivity (e.g., 99:1 for 1,3-syn)93% nih.govresearchgate.net
Tin-mediated allylation (e.g., SnCl₄)Allyl groupMethyl 5-O-benzyl-β-D-ribofuranosideMixture of 2-O-allyl and 3-O-allyl derivativesN/A nih.gov
Molybdenum-based (e.g., Mo(CO)₆)AminesTertiary allylic carbonatesComplete regioselectivity, high yield, recyclable cat.High organic-chemistry.org
Iron(III) Chloride (FeCl₃)Allyl AlcoholsPeracylated SugarsCatalysis in glycosylationN/A researchgate.net

Advanced in-situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions using spectroscopic techniques is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. For this compound synthesis, advanced in-situ methods provide valuable insights into reaction kinetics, intermediate formation, and product conversion.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy, often coupled with computational methods like Density Functional Theory (DFT), are employed to characterize complex molecules and monitor reaction pathways mt.comresearchgate.netacs.org. For ribofuranosides, these spectroscopic tools have been used to elucidate structural features and vibrational dynamics researchgate.netacs.org. In the context of this compound synthesis, in-situ NMR can track the consumption of starting materials and the appearance of products and intermediates, allowing for dynamic optimization of reaction parameters nih.gov. Similarly, in-situ FTIR can provide real-time feedback on reaction progress, particularly in flow chemistry setups mt.com. While specific in-situ monitoring protocols tailored for this compound synthesis are an emerging frontier, the general advancements in these spectroscopic techniques offer powerful capabilities for future research and development.

Compound List:

this compound

D-Ribose

Allyl alcohol

Allyl nucleosides

Ribofuranosides

Allyl ethers

Methyl 2-O-allyl-5-O-benzyl-β-D-ribofuranoside

Methyl 3-O-allyl-5-O-benzyl-β-D-ribofuranoside

Allylsilanes

Methyl 5-O-benzyl-β-D-ribofuranoside

Allyl methyl sulfide (B99878)

Allyl alcohols

Peracylated Sugars

Tertiary allylic carbonates

Allylic amines

Allyl-d-ribofuranoside (AR)

Allyl-2,3-O-isopropylidene-d-ribofuranoside (AIR)

Allyl-2,3,5-tri-O-methyl-d-ribofuranoside (ATMR)

Q & A

Q. What are the key considerations in synthesizing allyl ribofuranoside from D-ribose?

this compound is synthesized via anomeric alkylation of unprotected D-ribose using allyl bromide in a water/acetonitrile solvent system mediated by pyridoneimine catalysts. Critical factors include stoichiometric ratios (e.g., 1:1 D-ribose to catalyst), reaction time (12 hours at room temperature), and purification by column chromatography (SiO₂, hexane/EtOAc = 20:80). Yields (~60%) and anomeric mixture ratios (β-pyranoside/β-furanoside, 1:1) are confirmed by ¹H NMR analysis .

Q. How does the choice of protecting groups influence the synthesis of this compound derivatives?

Protecting groups like TBDPS (tert-butyldiphenylsilyl) at the 3-OH position can migrate to the 5-OH during benzylation under basic conditions (e.g., NaH/BnBr). This necessitates sequential protection strategies to avoid undesired side reactions. For example, 5-O-TBDPS derivatives require careful monitoring to prevent migration, with yields optimized to 78% via controlled reaction conditions .

Q. What spectroscopic methods are used to characterize this compound, and how are anomeric configurations determined?

¹H NMR (400 MHz, D₂O) is critical for identifying anomeric configurations. Coupling constants (e.g., J = 5.6 Hz for H-1 in β-furanoside) and integration ratios distinguish β-pyranoside/β-furanoside mixtures. Spin–spin coupling constants (e.g., JH4-H5 = 8.0 Hz for antiperiplanar conformations) further confirm stereochemistry at C5 .

Q. How do the electronic properties of the allyl group affect glycosylation reactivity?

The allyl group’s electron-rich π-system facilitates nucleophilic attack at the anomeric center. Its sp³ hybridization allows for stereochemical control during alkylation, while the terminal alkene enables post-synthetic modifications (e.g., hydroboration-oxidation to introduce hydroxypropyl groups) .

Advanced Research Questions

Q. What challenges arise in achieving site-selective redox isomerization of this compound?

Site-selective isomerization to 2-keto-3-deoxy derivatives requires arylboronic acid/photoredox dual catalysts. Selectivity depends on cis-configured 2-OH/3-OH groups and 1,2-trans anomeric configurations. Substituents at C5 (e.g., electron-withdrawing groups) influence hydrogen atom transfer (HAT) efficiency, with 5-O-silylated derivatives showing reduced yields due to steric hindrance .

Q. How does stereochemistry at C5 impact conformational stability in ribofuranoside derivatives?

C5 stereochemistry (R vs. S) dictates coupling constants (JH4-H5 = 2.0–8.0 Hz), reflecting gauche or antiperiplanar conformations. For example, (S)-configured derivatives exhibit gauche conformations, altering reactivity in glycosylation and protecting group strategies .

Q. What methodologies enable sulfur substitution in the ribofuranoside ring?

Sulfur transposition at the anomeric oxygen involves isomerizing the allyl group to an enol ether, followed by iodine-mediated hydrolysis. PMB (p-methoxybenzyl) ethers at C-2/C-3 act as nonparticipating groups to ensure stereoselectivity, yielding sulfur-containing building blocks compatible with solid-phase peptide synthesis (SPPS) .

Q. How can contradictory data on this compound yields be resolved?

Discrepancies in yields (e.g., 60% vs. lower yields in other studies) arise from solvent polarity, catalyst loading, and purification methods. Systematic optimization of reaction parameters (e.g., solvent ratios, temperature) and validation via quantitative NMR with internal standards are recommended .

Q. What strategies prevent side reactions during hydroboration-oxidation of allyl ribofuranosides?

Hydroboration of the allyl moiety requires regioselective BH₃ addition to the terminal alkene. Oxidation with H₂O₂/NaOH minimizes over-oxidation, achieving 91% yield for 5-C-hydroxypropyl derivatives. Competing TBDPS migration is mitigated by pre-protecting the 5-OH position .

Q. How do steric/electronic effects of C5 substituents influence redox isomerization?

Electron-withdrawing groups at C5 (e.g., Ac, Bn) increase HAT rates at C-2, favoring 2-keto products. Steric bulk (e.g., TBDPS) disrupts catalyst-substrate interactions, reducing selectivity. Computational modeling of transition states can guide substituent design for improved site-specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.